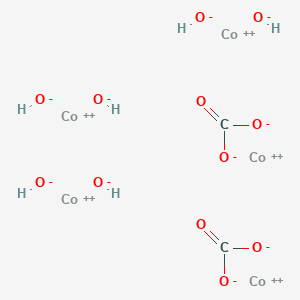
Cobalt carbonate hydroxide (Co5(CO3)2(OH)6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt carbonate hydroxide, with the chemical formula Co5(CO3)2(OH)6, is a compound that appears as a purple-red crystalline solid. It is almost insoluble in water and ammonia but dissolves in acids. This compound is known for its stability up to 400°C, beyond which it decomposes to release carbon dioxide . It finds applications in various fields such as catalysis, ceramics, and electrochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt carbonate hydroxide can be synthesized by adding a sodium carbonate solution to a cobalt(II) acetate solution. The reaction typically occurs at room temperature, resulting in the precipitation of cobalt carbonate hydroxide . Another method involves the reaction of cobalt(II) sulfate with sodium carbonate, followed by filtration and washing of the precipitate .
Industrial Production Methods
In industrial settings, cobalt carbonate hydroxide is produced by reacting cobalt(II) sulfate with sodium carbonate under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt oxides.
Reduction: It can be reduced to metallic cobalt under specific conditions.
Decomposition: Upon heating to 400°C, it decomposes to release carbon dioxide and form cobalt oxide.
Common Reagents and Conditions
Acids: Reacts with acids to form cobalt salts and carbon dioxide.
Heat: Decomposes upon heating to form cobalt oxide and carbon dioxide.
Major Products Formed
Cobalt Oxide: Formed upon decomposition.
Cobalt Salts: Formed when reacted with acids.
Aplicaciones Científicas De Investigación
Cobalt carbonate hydroxide is utilized in various scientific research applications:
Catalysis: Used as a catalyst in organic synthesis and photochemical reactions.
Ceramics: Employed as a coloring agent in ceramics and glass.
Electrochemistry: Used in the preparation of electrodes for supercapacitors and batteries.
Magnetic Materials: Utilized in the synthesis of magnetic materials.
Mecanismo De Acción
The mechanism by which cobalt carbonate hydroxide exerts its effects involves its ability to act as a catalyst and its unique crystal structure. In catalytic applications, the compound provides active sites for chemical reactions, facilitating processes such as oxidation and reduction . The molecular targets and pathways involved depend on the specific application, such as the activation of carbon dioxide in photocatalytic reduction .
Comparación Con Compuestos Similares
Cobalt carbonate hydroxide can be compared with other similar compounds, such as:
Cobalt(II) carbonate (CoCO3): Similar in composition but differs in its crystal structure and solubility properties.
Cobalt(II) hydroxide (Co(OH)2): Shares hydroxide groups but lacks the carbonate component, leading to different chemical behavior.
Cobalt carbonate hydroxide stands out due to its unique combination of carbonate and hydroxide groups, which contribute to its stability and versatility in various applications .
Propiedades
Número CAS |
12602-23-2 |
|---|---|
Fórmula molecular |
CHCoO4-3 |
Peso molecular |
135.95 g/mol |
Nombre IUPAC |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
Clave InChI |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Co+2].[Co+2].[Co+2].[Co+2] |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Co] |
Key on ui other cas no. |
12602-23-2 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















